tert-Butyl 3-(3-amino-2-hydroxypropyl)-3-(aminomethyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(3-amino-2-hydroxypropyl)-3-(aminomethyl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(3-amino-2-hydroxypropyl)-3-(aminomethyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of piperidine with tert-butyl chloroformate in the presence of a base to form the tert-butyl piperidine-1-carboxylate intermediate. This intermediate can then undergo further reactions with appropriate reagents to introduce the 3-amino-2-hydroxypropyl and aminomethyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(3-amino-2-hydroxypropyl)-3-(aminomethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino groups can be reduced to form secondary or tertiary amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino groups may produce secondary amines.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 3-(3-amino-2-hydroxypropyl)-3-(aminomethyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the effects of piperidine derivatives on biological systems. Its ability to interact with biological molecules makes it a useful tool in the investigation of biochemical pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a precursor to drugs that target specific receptors or enzymes in the body.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(3-amino-2-hydroxypropyl)-3-(aminomethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(3-hydroxypropyl)-3-(aminomethyl)piperidine-1-carboxylate
- tert-Butyl 3-(3-amino-2-hydroxyethyl)-3-(aminomethyl)piperidine-1-carboxylate
- tert-Butyl 3-(3-amino-2-hydroxypropyl)-3-(methylamino)piperidine-1-carboxylate
Uniqueness
tert-Butyl 3-(3-amino-2-hydroxypropyl)-3-(aminomethyl)piperidine-1-carboxylate stands out due to its specific combination of functional groups. The presence of both amino and hydroxyl groups in the same molecule provides unique reactivity and potential for diverse applications. This compound’s structure allows for targeted modifications, making it a valuable tool in various fields of research and industry.
Properties
Molecular Formula |
C14H29N3O3 |
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Molecular Weight |
287.40 g/mol |
IUPAC Name |
tert-butyl 3-(3-amino-2-hydroxypropyl)-3-(aminomethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H29N3O3/c1-13(2,3)20-12(19)17-6-4-5-14(9-16,10-17)7-11(18)8-15/h11,18H,4-10,15-16H2,1-3H3 |
InChI Key |
OPNKQJTYMKASIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CC(CN)O)CN |
Origin of Product |
United States |
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